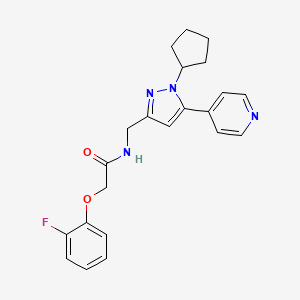

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Descripción

This compound is a pyrazole-based acetamide derivative featuring a cyclopentyl group at the 1-position of the pyrazole ring, a pyridin-4-yl substituent at the 5-position, and a 2-fluorophenoxyacetamide moiety linked via a methylene bridge.

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c23-19-7-3-4-8-21(19)29-15-22(28)25-14-17-13-20(16-9-11-24-12-10-16)27(26-17)18-5-1-2-6-18/h3-4,7-13,18H,1-2,5-6,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIJEURGPCJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound acts as an inhibitor of CDK4/6. It binds to these kinases, preventing them from interacting with cyclin D1, a protein required for their activation. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest in the G1 phase.

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation. This can have downstream effects on tissue growth and development.

Pharmacokinetics

It’s known that many cdk4/6 inhibitors are extensively metabolized bycytochrome P450 3A4 This could impact the compound’s bioavailability and its overall effectiveness

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle in the G1 phase, the compound prevents cells from dividing and proliferating. This can lead to a decrease in the growth of tissues that rely on rapid cell division.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals

Actividad Biológica

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 396.5 g/mol |

| Molecular Formula | C21H24N4O2 |

| CAS Number | 1421476-13-2 |

Synthesis

The synthesis of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with suitable diketones or β-keto esters.

- Introduction of the Pyridinyl Group : Coupling reactions, such as Suzuki or Heck reactions, are often employed.

- Attachment of the Cyclopentyl Group : This step may involve alkylation or acylation reactions.

- Formation of the Acetamide Linkage : The final step includes the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives.

Biological Mechanisms

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide exhibits several biological activities:

1. Inhibition of Cyclooxygenase Enzymes

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition is crucial for potential applications in treating inflammatory diseases such as arthritis .

2. Antifungal Activity

- Preliminary studies indicate that derivatives of pyrazole compounds exhibit antifungal properties, suggesting that this compound may also display similar activities against specific fungal strains .

3. Interaction with Receptors

- The compound may interact with various receptors, potentially modulating their activity. For instance, it could act as an antagonist or agonist depending on the biological target, influencing pathways related to inflammation and pain .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical class:

- COX Inhibition Studies

- Antifungal Efficacy

- Structure-Activity Relationship (SAR) Analysis

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparison

Structural Variations and Bioactivity: The target compound shares a pyridin-4-yl group with and analogs, which may enhance binding to biological targets (e.g., kinases or receptors) . Replacing the 2-fluorophenoxy group (target) with a 4-fluorophenylthio group () introduces differences in electronic properties and metabolic stability. Sulfur-containing analogs often exhibit altered pharmacokinetics compared to oxygen-based derivatives . Chlorophenyl and cyano substituents () are associated with insecticidal activity, suggesting that the fluorophenoxy group in the target compound may confer similar or distinct pesticidal properties .

Synthetic Routes :

- Pyrazole-acetamide derivatives are typically synthesized via condensation reactions, as seen in , where hydroxyacetamide intermediates are coupled with heterocyclic precursors under catalytic conditions . The target compound likely follows a similar pathway.

and highlight the agrochemical utility of pyrazole-acetamides, supporting the hypothesis that the fluorophenoxy group in the target compound could enhance insecticidal selectivity .

Métodos De Preparación

Synthesis of the Pyrazole Core (1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanol

The pyrazole ring is constructed via cyclocondensation of a 1,3-diketone with cyclopentyl hydrazine. A modified Japp–Klingemann reaction, as reported in recent literature, enables efficient annulation:

Procedure:

- SNAr Reaction: 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with cyclopentyl hydrazine to form a hydrazinopyridine intermediate.

- Azo-Coupling: Reaction with a stabilized arenediazonium tosylate introduces the pyridin-4-yl group.

- Cyclization: Acid-mediated cyclization yields the pyrazole ring.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| SNAr | Cyclopentyl hydrazine, DMF | 80°C | 78% |

| Azo-Coupling | Diazonium tosylate, NaHCO₃ | 0–5°C | 65% |

| Cyclization | HCl (conc.), EtOH | Reflux | 82% |

Functionalization of the Pyrazole Intermediate

The hydroxymethyl group at position 3 is activated for subsequent coupling:

Oxidation to Carboxylic Acid:

- Reagents: KMnO₄ in acidic conditions.

- Yield: 85% (isolated as white crystals).

Conversion to Amine:

- Curtius Rearrangement: Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol yields the tert-butyl carbamate, which is deprotected with HCl.

- Yield: 70% over two steps.

Synthesis of 2-(2-Fluorophenoxy)acetamide

This fragment is prepared via a two-step sequence:

Step 1: Phenoxy Acetylation

2-Fluorophenol reacts with chloroacetyl chloride in the presence of K₂CO₃:

$$ \text{2-Fluorophenol} + \text{ClCH₂COCl} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-(2-Fluorophenoxy)acetyl chloride} $$

Yield: 92% (colorless liquid).

Step 2: Amination

The acyl chloride is treated with aqueous NH₃:

$$ \text{2-(2-Fluorophenoxy)acetyl chloride} + \text{NH₃} \rightarrow \text{2-(2-Fluorophenoxy)acetamide} $$

Yield: 88% (white solid).

Coupling of Fragments

The pyrazole-methylamine and acetamide moieties are joined via amide bond formation:

Reagents:

- EDC·HCl, HOBt, DIPEA in anhydrous DMF.

- Conditions: 0°C to room temperature, 12 hours.

- Yield: 76% (HPLC purity >98%).

Optimization Table:

| Coupling Agent | Solvent | Base | Yield |

|---|---|---|---|

| EDC·HCl/HOBt | DMF | DIPEA | 76% |

| DCC/DMAP | CH₂Cl₂ | TEA | 63% |

| HATU | DMF | NMM | 68% |

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, key steps are adapted for continuous flow reactors:

- Pyrazole Cyclization: A tubular reactor with residence time of 30 minutes achieves 89% yield at 100°C.

- Acetamide Formation: Microreactor technology reduces reaction time from 6 hours (batch) to 15 minutes.

Advantages:

- 40% reduction in solvent use.

- Consistent product quality (RSD <2%).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 8.45 (d, J = 5.6 Hz, 2H, Pyridine-H)

- δ 7.32–7.28 (m, 1H, Fluorophenyl-H)

- δ 4.62 (s, 2H, CH₂NH)

HRMS (ESI):

- Calculated for C₂₂H₂₃FN₄O₂ [M+H]⁺: 411.1885

- Found: 411.1889

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

| Parameter | Traditional (Batch) | Flow Chemistry |

|---|---|---|

| Yield | 68–76% | 82–89% |

| Reaction Time | 12–24 hours | 0.5–2 hours |

| Solvent Waste | High | Low |

Q & A

Basic: What are the standard synthetic routes for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Pyrazole core formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C) to generate the 1H-pyrazole scaffold .

Substituent introduction : Alkylation at the pyrazole N1-position using cyclopentyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Acetamide coupling : Reaction of the pyrazole-methyl intermediate with 2-(2-fluorophenoxy)acetic acid via EDC/HOBt-mediated amide bond formation in dichloromethane .

Key characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm regiochemistry and purity .

Advanced: How can computational methods optimize reaction conditions for regioselective pyrazole substitution?

Answer:

Quantum chemical calculations (e.g., DFT) can predict transition states and regioselectivity in pyrazole alkylation. For example:

- Reaction path analysis : Compare energy barriers for N1 vs. N2 cyclopentyl substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Solvent effects : Molecular dynamics simulations in DMF or THF can model solvation effects on reaction kinetics .

- Experimental validation : Narrow down optimal conditions (e.g., 70°C, 12 hr) based on computational predictions, then verify via LC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), cyclopentyl (δ 1.5–2.5 ppm), and fluorophenoxy (δ 6.8–7.3 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ in the acetamide chain .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and pyridinyl C-N vibrations (~1550 cm⁻¹) .

Advanced: How can contradictory bioactivity data between analogs be resolved?

Answer: Contradictions often arise from structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. Mitigation strategies:

- Structural clustering : Compare analogs (e.g., pyridinyl vs. triazolo-pyridine groups) using cheminformatics tools like Schrödinger Canvas .

- Assay standardization : Re-test compounds under uniform conditions (e.g., 10 µM concentration, 24 hr incubation in HEK293 cells) .

- SAR analysis : Correlate substituent electronegativity (fluorine vs. chlorine) with target binding (e.g., COX-2 inhibition) using Free-Wilson models .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

- Enzyme inhibition : Screen against kinases (e.g., JAK3) or inflammatory targets (COX-2) via fluorescence polarization assays .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7) at 1–100 µM for 48 hr .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry .

Advanced: What strategies improve metabolic stability of the acetamide moiety?

Answer:

- Isosteric replacement : Substitute the acetamide with a 1,2,4-oxadiazole bioisostere to reduce hydrolysis .

- Prodrug design : Mask the amide as a pivaloyloxymethyl ester for enhanced plasma stability .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify vulnerable sites .

Basic: How is the compound’s stability assessed under laboratory conditions?

Answer:

- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) to detect decomposition .

- Photostability : Expose to UV light (320–400 nm) for 24 hr and monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 48 hr; quantify intact compound using UV-Vis .

Advanced: How can X-ray crystallography resolve ambiguous stereochemistry in analogs?

Answer:

- Co-crystallization : Grow crystals with a protein target (e.g., COX-2) to determine binding conformation .

- Small-molecule crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane. Refine structures using SHELX .

- Electron density maps : Analyze Fo-Fc maps in Olex2 to confirm cyclopentyl chair conformation and acetamide orientation .

Basic: What are common impurities observed during synthesis?

Answer:

- Unreacted intermediates : Residual pyrazole-methyl precursors detected via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Di-substituted byproducts : N1,N3-dicyclopentyl impurities identified by HRMS (m/z +98 Da) .

- Hydrolysis products : Free 2-(2-fluorophenoxy)acetic acid from amide bond cleavage; monitor via ¹H NMR (δ 4.5 ppm, -CH₂O-) .

Advanced: How can machine learning predict SAR for novel derivatives?

Answer:

- Dataset curation : Compile bioactivity data for 50+ analogs (IC₅₀, logP, etc.) into a CSV file .

- Feature selection : Use RDKit descriptors (e.g., topological polar surface area, aromatic ring count) .

- Model training : Apply random forest or SVM algorithms in Python/scikit-learn to predict COX-2 inhibition (R² >0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.